molecular formula C11H12O4 B8627329 Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester CAS No. 154872-58-9

Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester

Cat. No. B8627329
M. Wt: 208.21 g/mol
InChI Key: GVMPCQYYYYFGMV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04593119

Procedure details

A mixture of methyl 4-(2,3-epoxypropoxy)benzoate (prepared as described in Example I) (2.1 g, 0.01 mole), 10 mL of t-butylamine and 10 mL of methanol was heated to reflux for three hours. The reaction medium was then evaporated under reduced pressure to provide the amine as an oil. The free amine was crystallized from hexane-ethyl acetate in 65% yield: m.p. 88°-89° C. The NMR spectrum and elemental analysis were consistent with the assigned structure.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:15][CH:2]1[CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1.[C:16]([NH2:20])([CH3:19])([CH3:18])[CH3:17]>CO>[OH:1][CH:2]([CH2:15][NH:20][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
O1C(COC2=CC=C(C(=O)OC)C=C2)C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction medium was then evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(COC1=CC=C(C(=O)OC)C=C1)CNC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.